molecular formula C16H27N3O B2534550 N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide CAS No. 1050651-46-1

N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide

Numéro de catalogue B2534550
Numéro CAS: 1050651-46-1
Poids moléculaire: 277.412
Clé InChI: IWRKICJLPKZMSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide, also known as CPP-115, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. Inhibition of GABA transaminase leads to an increase in GABA levels, which can have a variety of effects on the brain and body.

Mécanisme D'action

As mentioned previously, N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide is a potent inhibitor of GABA transaminase. This leads to an increase in GABA levels in the brain, which can have a variety of effects on neuronal activity. GABA is an inhibitory neurotransmitter, meaning that it can decrease the activity of neurons in the brain. This can lead to a decrease in seizure activity, as well as a decrease in the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects:
The increase in GABA levels caused by this compound can have a variety of effects on the body. In addition to its anticonvulsant and anti-addiction properties, this compound has been shown to have anxiolytic effects in animal models of anxiety. It has also been investigated as a potential treatment for neuropathic pain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide in lab experiments is its specificity for GABA transaminase. This allows researchers to selectively increase GABA levels in the brain without affecting other neurotransmitters. However, one limitation of this compound is its relatively short half-life, which can make dosing and administration more challenging.

Orientations Futures

There are a variety of potential future directions for research on N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide. One area of interest is its potential use in the treatment of neuropathic pain. Additionally, further investigation into its anxiolytic effects could lead to the development of new treatments for anxiety disorders. Finally, studies on the long-term effects of this compound on brain function and behavior could provide valuable insights into its potential therapeutic applications.

Méthodes De Synthèse

The synthesis of N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide involves the reaction of 1-cyanocycloheptanecarboxylic acid with 3-methylpiperidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride to form the final compound.

Applications De Recherche Scientifique

N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anticonvulsant properties in animal models of epilepsy, and has also been investigated as a potential treatment for cocaine addiction and other substance use disorders.

Propriétés

IUPAC Name

N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O/c1-14-7-6-10-19(11-14)12-15(20)18-16(13-17)8-4-2-3-5-9-16/h14H,2-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWRKICJLPKZMSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2(CCCCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.